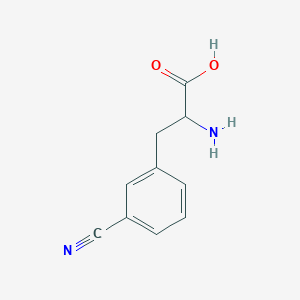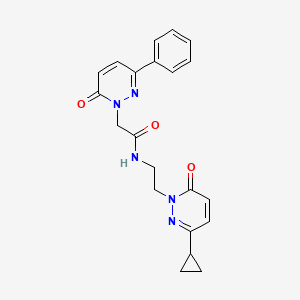![molecular formula C20H17ClFN3O2 B2516500 2-{[2-(4-クロロフェニル)-6-メチルピリミジン-4-イル]オキシ}-N-[(4-フルオロフェニル)メチル]アセトアミド CAS No. 1251582-88-3](/img/structure/B2516500.png)
2-{[2-(4-クロロフェニル)-6-メチルピリミジン-4-イル]オキシ}-N-[(4-フルオロフェニル)メチル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a chlorophenyl and a methyl group, linked to an acetamide moiety through an ether bond.
科学的研究の応用
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific pathways.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
作用機序
Target of action
The first step in understanding a compound’s mechanism of action is to identify its primary targets. These are usually proteins such as enzymes, receptors, or ion channels that the compound binds to, initiating a biological response .
Mode of action
Once the targets are identified, the next step is to understand how the compound interacts with these targets. This could involve inhibiting an enzyme’s activity, activating a receptor, or blocking an ion channel .
Biochemical pathways
The compound’s interaction with its target will affect certain biochemical pathways. Understanding these pathways and their downstream effects can provide insights into the compound’s overall mechanism of action .
Pharmacokinetics
This involves studying the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties can affect the compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect .
Result of action
The ultimate effects of the compound’s action at the molecular and cellular levels need to be studied. This could involve changes in cell behavior, alterations in signal transduction, or even cell death .
Action environment
Finally, it’s important to consider how environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and methyl groups. The final step involves the formation of the ether bond and the acetamide linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.
化学反応の分析
Types of Reactions
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
類似化合物との比較
Similar Compounds
- 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-bromophenyl)methyl]acetamide
- 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-methylphenyl)methyl]acetamide
Uniqueness
Compared to similar compounds, 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide exhibits unique properties due to the presence of the fluorophenyl group. This substitution can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
特性
IUPAC Name |
2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c1-13-10-19(25-20(24-13)15-4-6-16(21)7-5-15)27-12-18(26)23-11-14-2-8-17(22)9-3-14/h2-10H,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZZXCOJVQLDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2516417.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2516418.png)




![5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2516424.png)
![N-(3-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2516425.png)

![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2516429.png)
![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2516432.png)
![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2516437.png)


